2-(2,3-Dimethylphenyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-3-6-11(10(9)2)12-7-4-8-13-12/h3,5-6,12-13H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTROIDATJNSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Pyrrolidine Chemistry and Dimethylphenyl Scaffolds
The pyrrolidine (B122466) ring is a foundational saturated heterocycle in organic chemistry and is a prevalent core structure in a vast number of biologically active natural products and synthetic molecules. nih.govacs.org Unlike its aromatic counterpart, pyrrole, the sp3-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional scaffold that is crucial for specific molecular interactions in biological systems. nih.gov This non-planar structure allows for a greater exploration of pharmacophore space, a key consideration in drug design. nih.gov
The attachment of a dimethylphenyl group to the second position of the pyrrolidine ring introduces an aromatic moiety with specific steric and electronic properties. The "dimethylphenyl" part of the name indicates a benzene (B151609) ring substituted with two methyl groups. The substitution pattern on the phenyl ring can significantly influence the compound's biological activity. nih.gov The specific 2,3-dimethyl substitution pattern of the phenyl ring in 2-(2,3-Dimethylphenyl)pyrrolidine provides a distinct steric and electronic profile compared to other isomers, such as 2,5- or 3,5-dimethylphenyl derivatives.
Historical Perspective of Pyrrolidine Ring Systems in Chemical and Biological Sciences
The pyrrolidine (B122466) ring system has a long and rich history in the chemical and biological sciences, primarily due to its presence in a wide array of natural products known as alkaloids. nih.gov Some of the earliest recognized and most famous alkaloids, such as nicotine (B1678760) and hygrine, feature a pyrrolidine core. nih.gov These natural compounds and their diverse physiological effects spurred early interest in the synthesis and study of pyrrolidine derivatives.
Historically, research into pyrrolidine-containing compounds has been a cornerstone of medicinal chemistry. The amino acids proline and hydroxyproline, which are fundamental building blocks of proteins, are themselves derivatives of pyrrolidine. nih.gov This natural precedent has inspired chemists to utilize the pyrrolidine scaffold in the design of new therapeutic agents. Over the decades, this has led to the development of a wide range of drugs and clinical candidates incorporating the pyrrolidine motif for various conditions. nih.govmdpi.com
Significance of Stereochemistry in Pyrrolidine Derivatives for Research Applications
For substituted pyrrolidines like 2-(2,3-Dimethylphenyl)pyrrolidine, the carbon atom at the 2-position is a chiral center. This means that the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(2,3-Dimethylphenyl)pyrrolidine and (R)-2-(2,3-Dimethylphenyl)pyrrolidine. The specific spatial arrangement of the dimethylphenyl group relative to the pyrrolidine (B122466) ring is critical, as different enantiomers can exhibit vastly different biological activities.
This stereochemical dependence is a well-established principle in pharmacology. Biological targets, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug. Research on analogs of this compound highlights this importance. For instance, in studies of pyrovalerone analogs, which are inhibitors of monoamine transporters, the (S)-enantiomer of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was found to be the more biologically active of the two. nih.gov
The synthesis of stereochemically pure pyrrolidine derivatives is therefore a significant area of research. mdpi.com Methods often start from chiral precursors like L-proline or employ asymmetric synthesis techniques to control the formation of the desired stereocenter. nih.govmdpi.com An efficient preparation of the related compound (S)-2-(3,5-dimethylphenyl)pyrrolidine has been developed using a resolution and racemization recycling process, underscoring the industrial and academic importance of obtaining enantiomerically pure compounds. researchgate.net
Structure Activity Relationship Sar and Computational Chemistry Studies
Elucidation of Structural Features Influencing Biological Activities
The biological activity of 2-(2,3-Dimethylphenyl)pyrrolidine is intrinsically linked to its three-dimensional structure. The key structural components are the pyrrolidine (B122466) ring and the 2,3-dimethylphenyl substituent. The stereochemistry of the pyrrolidine ring, specifically at the C2 position, is crucial. The (R)- and (S)-enantiomers will present the dimethylphenyl group in different orientations, which can lead to significantly different interactions with a chiral biological target such as an enzyme active site or a receptor binding pocket.
In studies of related 4-(m-OH phenyl) piperidines, the orientation of methyl groups was found to be a determining factor for their analgesic activities, highlighting the importance of substituent placement in defining biological function. nih.gov
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on known inhibitors of a selected target, for instance, a protein kinase.
A typical pharmacophore for a kinase inhibitor might include:
A hydrogen bond acceptor (the nitrogen atom of the pyrrolidine ring).
A hydrogen bond donor (the N-H group of the pyrrolidine).
A hydrophobic/aromatic feature (the 2,3-dimethylphenyl ring).
The relative positions of these features are critical. The 2,3-dimethyl substitution pattern provides specific steric constraints that can be exploited for selective targeting. Ligand design based on this pharmacophore would involve synthesizing derivatives where the pyrrolidine nitrogen is substituted with groups that can form additional interactions, or modifying the substitution on the phenyl ring to enhance binding affinity and selectivity. For example, in a series of pyrrolidine derivatives targeting α-mannosidase, the aromatic ring was found to engage in π-π stacking interactions within a hydrophobic cavity of the enzyme. nih.gov
Molecular Docking Investigations of Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. To illustrate this, we can hypothesize the docking of this compound into the ATP-binding site of a protein kinase.
In a hypothetical docking study, the pyrrolidine ring could orient itself to form a hydrogen bond between its N-H group and a backbone carbonyl of the kinase's hinge region, a common interaction for kinase inhibitors. The 2,3-dimethylphenyl group would likely occupy a hydrophobic pocket adjacent to the hinge. The methyl groups at the ortho and meta positions would be crucial for achieving a snug fit within this pocket, potentially displacing water molecules and contributing favorably to the binding energy.
Docking studies on other pyrrolidine-based inhibitors have demonstrated the importance of such interactions. For instance, docking of 7-aryl-2-anilino-pyrrolopyrimidines into the Mer kinase domain suggested that interactions with the hinge region and a salt bridge with an aspartate residue were essential for activity. nih.gov
Table 1: Hypothetical Docking Results of this compound and Analogs against a Protein Kinase
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| 2-(Phenyl)pyrrolidine | -7.2 | H-bond with hinge region |
| 2-(2-Methylphenyl)pyrrolidine | -7.8 | H-bond with hinge, hydrophobic interaction |
| 2-(3-Methylphenyl)pyrrolidine | -7.6 | H-bond with hinge, hydrophobic interaction |
| This compound | -8.5 | H-bond with hinge, enhanced hydrophobic packing |
Note: This data is illustrative and based on the principles of molecular docking.
Molecular Dynamics Simulations for Ligand-Receptor Complex Behavior
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can predict the dynamic behavior of the ligand-receptor complex over time. An MD simulation of the this compound-kinase complex would reveal the stability of the binding pose and the flexibility of both the ligand and the protein.
The simulation could track the root-mean-square deviation (RMSD) of the ligand to assess its stability within the binding site. It could also analyze the persistence of key hydrogen bonds and the conformational changes in the protein upon ligand binding. Such simulations have been used to confirm the stability of complexes between pyrrolidin-2-one derivatives and acetylcholinesterase, providing confidence in the docking predictions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. researchgate.net To build a QSAR model for this compound derivatives, a set of analogs would need to be synthesized and tested for their activity against a specific target.
A 2D-QSAR study on N-phenylpyrrolidin-2-ones, for example, successfully established a relationship between the structure and inhibitory activity against protoporphyrinogen (B1215707) oxidase. frontiersin.org For our target compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.
For instance, a CoMFA model might reveal that increased steric bulk at the 4- or 5-position of the phenyl ring is detrimental to activity, while a region of positive electrostatic potential near the pyrrolidine nitrogen is beneficial. Such insights are invaluable for guiding the design of more potent analogs.
In Silico Prediction of Biological Interactions
In silico tools can predict a wide range of properties for a molecule, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound, these tools could predict its likelihood of being orally bioavailable, its potential to cross the blood-brain barrier, and its susceptibility to metabolism by cytochrome P450 enzymes.
Furthermore, target prediction algorithms can screen the structure of this compound against databases of known bioactive molecules and their targets to suggest potential biological activities. This can help to identify novel therapeutic applications for the compound. For example, in silico ADMET studies on pyrrolidin-2-one derivatives predicted them to be CNS active with good oral absorption and low risk of hERG blockade. nih.gov
In Vitro Biological Activity and Mechanistic Research
Enzyme Inhibition Studies
Research into the inhibitory effects of 2-(2,3-Dimethylphenyl)pyrrolidine on various enzyme systems was explored.
Identification of Specific Enzyme Targets (e.g., Dihydrofolate Reductase, Dipeptidyl Peptidase-4, Aldo-Keto Reductase, Sodium Channels, Retinoic Acid Metabolizing Enzymes)
Despite the pyrrolidine (B122466) scaffold being present in many biologically active molecules, no specific studies were found that identified or confirmed this compound as an inhibitor of the following enzyme targets:
Dihydrofolate Reductase (DHFR): While DHFR is a known therapeutic target and various inhibitors have been developed sigmaaldrich.comrsc.orgbldpharm.com, there is no available data documenting the inhibitory activity of this compound against this enzyme.
Dipeptidyl Peptidase-4 (DPP-4): Numerous pyrrolidine-based compounds have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes. nih.govevitachem.comnih.govfrontiersin.org However, specific research detailing the interaction between this compound and DPP-4 has not been published.
Aldo-Keto Reductase (AKR): The aldo-keto reductase superfamily is involved in the metabolism of a wide range of substrates. nih.gov A review of the literature did not yield any studies on the inhibitory potential of this compound against any AKR isoforms.
Sodium Channels: While some pyrrolidine derivatives have been explored for their activity as sodium channel blockers, there is no specific evidence to suggest that this compound possesses this activity.
Retinoic Acid Metabolizing Enzymes: Enzymes such as those in the CYP26 family are crucial for retinoic acid homeostasis. No studies were found that evaluated this compound as an inhibitor of these enzymes.
Kinetic Studies of Enzyme Inhibition
Consistent with the lack of identified enzyme targets, no kinetic studies describing the mechanism or constants (e.g., IC₅₀, Kᵢ) of enzyme inhibition for this compound are available in the reviewed literature.
Receptor Binding and Modulation Research
The potential for this compound to interact with and modulate receptor activity was investigated.
Exploration of G-Protein Coupled Receptors (GPCRs)
GPCRs represent a major class of drug targets. However, searches of scientific databases did not provide any evidence of this compound binding to or modulating the activity of any G-Protein Coupled Receptors. Research has been conducted on other structurally related molecules, such as 2-(3,5-dimethylphenyl)tryptamine derivatives, for their binding to the GnRH receptor, but this is a distinct compound.
Ligand-Receptor Interaction Profiling
As no specific receptor target has been identified for this compound, no ligand-receptor interaction profiling data, which would detail the binding mode and affinity, is available.
Antiviral Activity Research (e.g., Human Respiratory Syncytial Virus (hRSV) Inhibition)
The potential for this compound to act as an antiviral agent was reviewed, with a focus on hRSV. Research has identified a class of sulfonylpyrrolidine compounds as inhibitors of hRSV. However, the lead compounds in these studies are structurally distinct from this compound, featuring different substitution patterns and additional complex chemical moieties. There is no published data to indicate that this compound itself possesses inhibitory activity against the Human Respiratory Syncytial Virus.
Anticonvulsant Activity Investigations in Research Models
There is no specific research detailing the anticonvulsant properties of this compound in established research models such as the maximal electroshock-induced seizure (MES) or pentylenetetrazole (PTZ)-induced seizure models. However, the pyrrolidin-2-one scaffold, a related chemical structure, has been explored for its potential in controlling seizures. Studies on novel pyrrolidin-2-one derivatives have shown that certain compounds in this class exhibit anticonvulsant activity, potentially through interaction with serotonergic or α1-adrenergic receptors, or via GABA-ergic mechanisms. nih.gov For instance, some N-(2,6-dimethylphenyl)pyridinedicarboximides, which also contain a dimethylphenyl group, have demonstrated activity against MES-induced seizures in animal models. nih.gov The well-known antiepileptic drug Levetiracetam is also a pyrrolidine anticonvulsant, though its exact mechanism is not fully understood. drugs.com
Antimicrobial and Antibacterial Activity Research
Detailed studies on the antimicrobial and antibacterial efficacy of this compound against common pathogens are not present in the current body of scientific literature. Research into related compounds, specifically pyrrolidine-2,3-diones, has revealed significant antimicrobial and antibiofilm properties. nih.govrsc.org These scaffolds have been shown to be effective against Staphylococcus aureus, including its biofilm phenotypes, and some have demonstrated synergistic effects with existing FDA-approved antibiotics. nih.govresearchgate.net Further investigations into other derivatives, such as those of 2,3-pyrrolidinedione, have identified compounds with notable activity against oral pathogens like Streptococcus mutans and Candida albicans. nih.govresearchgate.netunimi.it The mechanism for some pyrrolidine-2,3-diones has been linked to the inhibition of Penicillin Binding Protein 3 (PBP3) in pathogens like Pseudomonas aeruginosa. nih.gov
Herbicidal Activity Assessments
There is no available data from assessments of the herbicidal activity of this compound. In the broader search for new herbicides, other nitrogen-containing heterocyclic compounds have been investigated. For example, a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives were synthesized and showed potent post-emergence herbicidal activity against several broadleaf weeds. nih.gov This highlights that while related structural motifs are of interest in agrochemical research, the specific compound has not been a subject of such studies.
Neurotransmitter Modulation and Neurological Research Implications
The direct effects of this compound on neurotransmitter systems and its broader implications for neurological research have not been specifically investigated. Research on other pyrrolidin-2-one derivatives suggests a potential link to neurotransmitter systems, with some compounds showing affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors, which may contribute to their anticonvulsant effects. nih.gov The general class of pyrrolidine anticonvulsants is known to act on nerve transmission, but the specific interactions of this compound with neurotransmitter pathways remain uncharacterized. drugs.com
Cellular Pathway Modulation Studies
Specific studies into how this compound modulates cellular pathways are not available. However, research on other substituted pyrrolidines has demonstrated the ability to influence key signaling cascades. For instance, compounds like 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine and 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine have been shown to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response. nih.govnih.gov These compounds were found to inhibit the activation of NF-κB and IRF3, which are downstream components of the MyD88-dependent and TRIF-dependent pathways. nih.govnih.gov Furthermore, the PI3K/mTOR signaling pathway, a central regulator of cellular processes and a target in neuroinflammation, has been modulated by other complex molecules, but not by the specific compound of interest. mdpi.com
Metabolic Pathway Elucidation and Biotransformation Research
Identification of In Vitro Metabolites (e.g., using Human Liver Microsomes)
Currently, there are no published studies that have identified the in vitro metabolites of 2-(2,3-Dimethylphenyl)pyrrolidine using human liver microsomes (HLMs). HLMs are a standard in vitro tool used to study the phase I metabolism of xenobiotics, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for oxidative metabolism. nih.govnih.gov
In a typical study, the parent compound would be incubated with HLMs in the presence of cofactors like NADPH, and the resulting mixture would be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify potential metabolites. nih.gov For a compound like this compound, one would anticipate the formation of several metabolites.
Table 1: Predicted In Vitro Metabolites of this compound
| Predicted Metabolite | Predicted Metabolic Reaction |
| Hydroxylated pyrrolidine (B122466) ring metabolites | Hydroxylation |
| Hydroxylated dimethylphenyl ring metabolites | Hydroxylation |
| N-dealkylated metabolite (if applicable) | N-dealkylation |
| Products of pyrrolidine ring opening | Oxidation, Ring Cleavage |
Note: This table is predictive and not based on experimental data for this compound.
Mapping of Metabolic Transformations (e.g., Hydroxylation, Oxidation, N-Demethylation, Pyrrolidine Ring Degradation)
While specific metabolic transformations for this compound have not been documented, the metabolism of similar 2-arylpyrrolidine structures suggests several likely pathways. nih.govnih.gov The biotransformation of such compounds is primarily governed by cytochrome P450 enzymes. mdpi.com
Hydroxylation: This is a common metabolic pathway for compounds containing aromatic and aliphatic rings. mdpi.com For this compound, hydroxylation could occur on both the dimethylphenyl ring and the pyrrolidine ring. Aromatic hydroxylation would likely occur at one of the available positions on the phenyl ring. Aliphatic hydroxylation could occur at various positions on the pyrrolidine ring.
Oxidation: Further oxidation of hydroxylated metabolites can occur. For instance, a hydroxyl group on the pyrrolidine ring could be oxidized to a ketone. The nitrogen atom in the pyrrolidine ring can also be a site for oxidation. rsc.org
N-Demethylation: The search results did not indicate the presence of an N-methyl group on the pyrrolidine ring of the parent compound. If the specific compound were an N-methylpyrrolidine derivative, N-demethylation would be a highly probable metabolic pathway, catalyzed by CYP enzymes to form a secondary amine metabolite and formaldehyde. nih.gov
Pyrrolidine Ring Degradation: The degradation of the pyrrolidine ring is a known metabolic pathway for some pyrrolidine-containing compounds. nsf.gov This can involve a series of oxidative reactions leading to the opening of the ring structure. osaka-u.ac.jp The specific mechanisms for this compound are unknown.
In Silico Prediction of Metabolic Fate
In silico models are computational tools used to predict the metabolic fate of a compound based on its structure. creative-biolabs.comnih.gov These methods can predict the sites of metabolism (SOMs) and the types of metabolites that are likely to be formed. nih.gov
For this compound, in silico models would likely predict the following:
Sites of Metabolism: The most probable sites of metabolism would be the aromatic ring and the pyrrolidine ring due to their susceptibility to CYP-mediated oxidation. The methyl groups on the phenyl ring could also be potential sites of hydroxylation.
CYP Isoform Involvement: Prediction software can also suggest which specific CYP450 isoforms are most likely to be involved in the metabolism. For a compound of this nature, isoforms such as CYP2D6, CYP3A4, and members of the CYP2C family would be considered as potential primary metabolizers. researchgate.net
It is important to note that in silico predictions are theoretical and require experimental validation through in vitro and in vivo studies. creative-biolabs.com
Applications in Medicinal Chemistry and Chemical Biology Research
Development as Key Intermediates for Complex Molecule Synthesis
The 2-aryl pyrrolidine (B122466) motif serves as a crucial building block in the assembly of intricate molecular architectures, including various pharmacologically active compounds. acs.org The synthesis of chiral 2-aryl-substituted pyrrolidines is of growing interest to medicinal chemists due to their role as key intermediates for potential pharmaceutical candidates. acs.org
Numerous synthetic strategies have been developed to access these important intermediates. One efficient method involves a three-step process starting from N-vinylpyrrolidinone and a substituted ethyl benzoate, utilizing a rearrangement and an iridium-catalyzed hydrogenation. Another approach employs the stereocomplementary reduction of 2-aryl-substituted pyrrolines using imine reductases (IREDs), yielding various chiral 2-aryl-substituted pyrrolidines with excellent enantioselectivity. nih.gov These enzymatic methods provide a valuable alternative to traditional chemical syntheses, which often require harsh conditions and expensive metal catalysts. acs.org
The utility of 2-aryl pyrrolidines as intermediates is exemplified by their use in the synthesis of tricyclic systems like pyrrolo[2,1-a]isoquinolines, which exhibit a range of pharmacological activities. Furthermore, these compounds are pivotal in the preparation of selective k-opioid receptor antagonists, which are under investigation for the treatment of depression and anxiety. acs.org The modular nature of the synthesis of 2-aryl pyrrolidines allows for the introduction of various substituents on the aromatic ring, enabling the fine-tuning of the properties of the final complex molecules.
| Complex Molecule Class | Pyrrolidine Intermediate | Synthetic Application |
| Pyrrolo[2,1-a]isoquinolines | Substituted 2-phenylpyrrolidines | Building block for tricyclic systems with pharmacological activities. |
| k-Opioid Receptor Antagonists | Chiral 2-aryl-substituted pyrrolidines | Key chiral intermediate for potential treatments of depression and anxiety. acs.org |
| Cyclin-Dependent Kinase (CDK8) Inhibitors | Chiral 2-aryl-substituted pyrrolidines | Intermediate for the synthesis of potential cancer therapeutics. acs.org |
| Tachykinin NK-1 Receptor Antagonists | Chiral 2-aryl-substituted pyrrolidines | Precursor for compounds targeting neurological disorders. acs.org |
Use in Drug Design and Discovery Programs
The pyrrolidine ring is a highly valued scaffold in drug discovery, appearing in numerous approved therapeutic agents. nih.gov Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems, which can lead to improved target binding and selectivity. nih.gov The 2-aryl pyrrolidine substructure, in particular, is a key feature in a variety of biologically active molecules. acs.org
Derivatives of 2-aryl pyrrolidines have been investigated for a wide range of therapeutic applications. For instance, compounds containing this motif are being explored as selective inhibitors of the k-opioid receptor for the treatment of major depressive disorder. acs.org The substitution pattern on the aryl ring plays a crucial role in the potency and selectivity of these compounds.
Beyond direct incorporation into drug candidates, the broader pyrrolidine scaffold is a versatile platform for the development of novel therapeutic agents. For example, pyrrolidine-2,3-diones have been identified as a new class of inhibitors targeting Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, offering a potential strategy to combat antibiotic-resistant bacteria. nih.gov Similarly, pyrrolidine-2,5-diones have been designed as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) for the treatment of autoimmune diseases. nih.gov
| Drug/Candidate Class | Pyrrolidine Scaffold | Therapeutic Target/Application |
| k-Opioid Receptor Antagonists | 2-Aryl-substituted pyrrolidines | Depression, Anxiety acs.org |
| CDK8 Inhibitors | 2-Aryl-substituted pyrrolidines | Cancer acs.org |
| PBP3 Inhibitors | Pyrrolidine-2,3-diones | Antibacterial (Gram-negative bacteria) nih.gov |
| Anticonvulsants | Pyrrolidine-2,5-diones | Epilepsy nih.gov |
| Antimalarial Agents | Aryl piperazine (B1678402) and pyrrolidine derivatives | Malaria researchgate.net |
Research into Chiral Ligands for Asymmetric Catalysis
Chiral pyrrolidine-based ligands have become indispensable tools in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. nih.gov The design of these ligands is often modular, allowing for systematic tuning of their steric and electronic properties to optimize performance in a specific catalytic transformation. nih.gov
The 2-substituted pyrrolidine framework provides a robust and versatile scaffold for the construction of a variety of chiral ligands. These can range from C2-symmetric P,P- and N,N-ligands to non-symmetrical P,N-ligands. nih.gov The chirality of the pyrrolidine ring, often derived from the natural amino acid proline, is effectively transferred to the catalytic center, influencing the stereochemical outcome of the reaction.
While direct research on 2-(2,3-Dimethylphenyl)pyrrolidine as a chiral ligand is not extensively documented in the provided results, the principles of ligand design strongly support its potential. The dimethylphenyl group would introduce specific steric bulk that could be beneficial for creating a well-defined chiral pocket around a metal center. This, in turn, could lead to high levels of enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, allylic substitutions, and cycloadditions. nih.gov The electronic nature of the dimethylphenyl group could also play a role in modulating the reactivity of the metal catalyst. The development of new chiral ligands is crucial for advancing asymmetric synthesis, and the exploration of novel 2-aryl pyrrolidine derivatives, including this compound, represents a promising avenue of research.
| Ligand Type | Pyrrolidine Core | Application in Asymmetric Catalysis |
| C2-Symmetric P,P- and N,N-Ligands | Chiral Pyrrolidine | Rh-catalyzed hydrogenation, Pd-catalyzed allylic substitution nih.gov |
| Non-symmetrical P,N-Ligands (e.g., PHOX) | Chiral Pyrrolidine | Pd-catalyzed allylic substitution nih.gov |
| Chiral Tetradentate PNNP Ligands | Chiral Pyrrolidine backbone | Ruthenium-catalyzed atom transfer reactions capes.gov.br |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for the thorough investigation of any new chemical entity. For 2-(2,3-Dimethylphenyl)pyrrolidine, future research will likely focus on asymmetric syntheses to yield specific enantiomers, as biological activity is often stereospecific. ntnu.no General methods for the synthesis of substituted pyrrolidines can be adapted and optimized for this specific target. organic-chemistry.org
One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed α-arylation of a suitable N-protected pyrrolidine (B122466) precursor could be a key step. ntnu.no Another approach could involve the development of novel catalytic systems for the asymmetric reduction of a corresponding pyrroline (B1223166) intermediate. The exploration of one-pot, multi-component reactions also presents an attractive strategy for improving synthetic efficiency and reducing waste. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric α-Arylation | Palladium-catalyzed coupling of an N-protected pyrrolidine with a 2,3-dimethylphenyl halide. | High enantioselectivity, good functional group tolerance. ntnu.no |
| Catalytic Asymmetric Reduction | Reduction of a 2-(2,3-dimethylphenyl)-1-pyrroline precursor using a chiral catalyst. | Access to specific enantiomers. |
| Multi-component Reactions | Condensation of appropriate starting materials in a single synthetic operation. | Increased efficiency, reduced purification steps. nih.gov |
Advanced Mechanistic Studies at the Molecular Level
A deep understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Kinetic studies can provide valuable data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and solvent. The identification of reaction intermediates through techniques like in-situ NMR or mass spectrometry can offer a snapshot of the reaction pathway. Computational modeling, using density functional theory (DFT), can be employed to calculate transition state energies and predict the most favorable reaction pathways, complementing experimental findings. Such mechanistic insights have proven valuable in understanding similar heterocyclic syntheses. nih.gov
Expansion of Biological Target Screening and Hit-to-Lead Optimization
While the full biological profile of this compound is yet to be elucidated, the pyrrolidine scaffold is present in numerous compounds with diverse biological activities. Therefore, a broad screening campaign against a wide range of biological targets is a critical next step.
Initial screening could focus on targets where other substituted pyrrolidines have shown activity, such as enzymes, receptors, and ion channels. For example, some pyrrolidine derivatives have been investigated as inhibitors of penicillin-binding proteins (PBPs) in bacteria or as kinase inhibitors. ntnu.nonih.gov Once initial "hits" are identified, a systematic hit-to-lead optimization process can be initiated. This involves synthesizing and testing a focused library of analogues to establish a structure-activity relationship (SAR). The goal is to improve potency, selectivity, and pharmacokinetic properties.
| Potential Target Class | Rationale | Example from Literature |
| Penicillin-Binding Proteins (PBPs) | Pyrrolidine-2,3-diones have shown inhibitory activity against PBP3. nih.gov | Discovery of pyrrolidine-2,3-diones as novel inhibitors of P. aeruginosa PBP3. nih.gov |
| Kinases | 2-Phenylpyrrolidines have been studied as substituents in EGFR kinase inhibitors. ntnu.no | Asymmetric Synthesis of 2-Phenylpyrrolidines for SAR Study of Thienopyrimidine-based EGFR Kinase Inhibitors. ntnu.no |
| G-Protein Coupled Receptors (GPCRs) | The pyrrolidine moiety is a common feature in many GPCR ligands. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.govmdpi.com These powerful computational tools can be leveraged to accelerate the design and optimization of this compound derivatives.
AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to virtually screen large libraries of potential derivatives, identifying those with the highest probability of being active. Generative AI models can even design entirely new molecules with desired properties from scratch. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and testing. nih.gov
Investigation of Structural Variations for Enhanced Specificity
To improve the therapeutic potential of this compound, a systematic investigation of structural variations is necessary. This involves modifying different parts of the molecule to enhance its specificity for a particular biological target and to optimize its drug-like properties.
Key areas for structural modification include:
Substitution on the Phenyl Ring: Introducing different substituents on the 2,3-dimethylphenyl ring can modulate electronic and steric properties, potentially improving binding affinity and selectivity.
Substitution on the Pyrrolidine Ring: The introduction of substituents at other positions on the pyrrolidine ring can influence the molecule's conformation and interactions with the target.
Modification of the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring can be functionalized with various groups to alter solubility, metabolic stability, and target engagement.
Q & A
Q. What are the standard synthetic routes for 2-(2,3-Dimethylphenyl)pyrrolidine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling or nucleophilic substitution, followed by cyclization. For example, intermediates like 3,4-dimethoxyphenylboronic acid may be used in palladium-catalyzed cross-coupling reactions (e.g., with pyrrolidine derivatives) under inert conditions . Characterization of intermediates is performed using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. SHELX programs (e.g., SHELXL) are often employed for refining crystal structures to confirm stereochemistry and bond angles .
Q. Which analytical techniques are recommended for assessing the purity of this compound?
Purity is validated via high-performance liquid chromatography (HPLC) with UV detection, gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). For structural confirmation, Fourier-transform infrared (FTIR) spectroscopy and single-crystal X-ray diffraction (SC-XRD) are used. Safety data sheets (SDS) for analogous compounds recommend these methods to ensure compliance with research-grade standards .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Key precautions include:
- Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Immediate decontamination of spills with inert absorbents (e.g., vermiculite).
- Storage in airtight containers under nitrogen to prevent oxidation.
- Emergency measures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational models and experimental crystallographic data for this compound?
Discrepancies often arise from torsional flexibility or solvent effects. To address this:
- Validate computational models (e.g., density functional theory, DFT) against SC-XRD data refined using SHELXL .
- Use ORTEP-3 for graphical representation of thermal ellipsoids to identify positional uncertainties in crystal structures .
- Cross-check spectroscopic data (e.g., NOESY for stereochemistry) to reconcile differences in predicted vs. observed bond lengths .
Q. What strategies optimize low yields in multi-step syntheses of this compound derivatives?
Yield improvements may involve:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with optimized ligand ratios .
- Reaction monitoring : Real-time tracking via LC-MS to identify side products.
- Recycling chiral intermediates : As demonstrated in enantioselective syntheses, chiral resolution techniques (e.g., chiral column chromatography) can recover unreacted starting materials .
Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
- Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidation/reduction pathways.
- Theoretical modeling : Apply hybrid functional DFT (e.g., B3LYP) to map transition states and activation energies, as seen in pyrrolidine-dione derivative studies .
Methodological Considerations
Q. What experimental designs are critical for studying structure-activity relationships (SAR) of this compound?
- Bioactivity assays : Use dose-response curves (IC₅₀/EC₅₀) in target-specific assays (e.g., enzyme inhibition).
- Pharmacophore modeling : Align substituent effects (e.g., methyl groups on phenyl rings) with activity data from analogs like 3,5-disubstituted pyrrolo[2,3-b]pyridines .
- Cross-validation : Compare crystallographic data (SHELX-refined) with molecular docking simulations to validate binding modes .
Q. How should researchers address discrepancies in spectroscopic data between batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
